4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQZXMERFUEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321472 | |
| Record name | 4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869068-05-3 | |
| Record name | 4-amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, thiourea, and methylamine.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea.
Cyclization: The intermediate 3-chlorobenzylthiourea undergoes cyclization with methylamine under controlled conditions to form the triazine ring, resulting in the formation of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Positional Isomer: 4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- Key Difference : Chlorine substituent on the benzyl group is at the para position instead of meta (3-chlorophenyl) .
- Impact: Altered electronic effects due to resonance differences. Potential differences in biological activity due to spatial orientation of the chlorine atom.
2.1.2 Functional Group Variation: 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
- Key Difference: Hydroxyl group replaces the amino group at position 4, and the 3-chlorophenyl is directly attached without a sulfanyl linker .
- Impact: Reduced hydrogen-bonding capacity (hydroxyl vs. amino group). Increased rigidity due to lack of a flexible sulfanyl bridge.
2.1.3 Substituent Variation: D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine)
- Key Difference: Methylsulfanyl substituent at position 3 (instead of 3-chlorophenylmethylsulfanyl) and amino group at position 5 .
- Impact :
Physicochemical Properties
Spectral and Analytical Data
- IR Spectroscopy :
- NMR: ¹H NMR: Aromatic protons (δ 7.2–7.5 ppm) and methylene protons (δ ~4.0 ppm) in the benzylsulfanyl group. ¹³C NMR: Carbonyl signal at ~165 ppm, consistent with triazinone derivatives .
Biological Activity
4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a compound belonging to the triazine class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific triazine derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one can be represented as follows:
- IUPAC Name : N-{[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl}-3-methanesulfonylbenzamide
- CAS Number : Not available
- Molecular Formula : C11H11ClN4OS
Biological Activity Overview
The biological activity of 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-Amino Triazine Derivative | MDA-MB-231 (Breast Cancer) | 12.5 |
| 4-Amino Triazine Derivative | IGR39 (Melanoma) | 8.0 |
2. Antimicrobial Properties
Triazine derivatives have also been noted for their antimicrobial activities. Studies suggest that the presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth.
3. Antidiabetic Effects
Some studies have reported that triazine compounds can improve insulin sensitivity and lower blood glucose levels in diabetic models. This activity is attributed to their ability to modulate glucose metabolism.
The mechanisms through which 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many triazines inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell growth and survival.
Case Study 1: Anticancer Activity
A study investigating the efficacy of a related triazine derivative demonstrated significant growth inhibition in MDA-MB-231 cells with an IC50 value of 12.5 µM. The study concluded that modifications to the triazine structure could enhance anticancer potency.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of triazine derivatives were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, and how do substituent positions affect reaction efficiency?
Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-keto esters, followed by functionalization of the triazine core. A critical step is the introduction of the (3-chlorophenyl)methylsulfanyl group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Substituent positions influence reactivity:
- Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance electrophilicity at the triazine C3 position, favoring sulfanyl group attachment .
- Steric hindrance from bulky substituents (e.g., methyl at C6) may reduce yields by ~15–20% due to slower intermediate formation .
Q. Table 1: Substituent Effects on Reaction Efficiency
| Substituent Position | Reactivity Trend | Yield Range (%) |
|---|---|---|
| C3 (Cl-phenyl) | Enhanced | 65–78 |
| C6 (methyl) | Moderate | 50–65 |
Q. How can researchers optimize purification protocols for this compound, given its solubility limitations?
Methodological Answer: Due to low aqueous solubility, use gradient recrystallization with mixed solvents (e.g., ethanol:water 7:3 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2). Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical. Impurities often arise from incomplete cyclization or residual thiourea precursors .
Q. What analytical techniques are most effective for characterizing structural stability under varying pH and temperature?
Methodological Answer:
- NMR (¹H/¹³C): Track proton environments of the triazine ring (δ 7.8–8.2 ppm for NH₂) and sulfanyl group (δ 3.5–4.0 ppm for SCH₂) .
- X-ray crystallography: Resolves bond-length distortions under thermal stress (e.g., S–C bond elongation >0.02 Å at 100°C) .
- TGA/DSC: Identifies decomposition thresholds (observed >220°C for analogs) .
Advanced Research Questions
Q. How do structural modifications to the triazine core influence bioactivity in antimicrobial assays?
Methodological Answer: Bioactivity correlates with substituent electronic properties. For example:
- 3-Chlorophenyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (MIC: 2–4 µg/mL) .
- Methyl at C6 reduces planarity, decreasing DNA intercalation efficiency by ~30% compared to unsubstituted analogs .
Q. Table 2: Bioactivity of Structural Analogs
| Analog Structure | Target Organism (MIC, µg/mL) | Mechanism Hypothesis |
|---|---|---|
| 3-(4-Bromophenyl)sulfanyl derivative | S. aureus (1.5) | Topoisomerase IV inhibition |
| 6-Hydroxy substituted | E. coli (>16) | Reduced membrane affinity |
Q. What computational strategies are recommended for modeling intermolecular interactions with biological targets?
Methodological Answer:
- DFT calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic regions (e.g., triazine N2/N4 atoms) .
- Molecular docking (AutoDock Vina): Simulate binding to E. coli dihydrofolate reductase (PDB: 1RX2). Key interactions:
- Hydrogen bonding between NH₂ and Asp27 (ΔG ≈ -8.2 kcal/mol) .
- Hydrophobic contacts with 3-chlorophenyl and Val31.
Q. How should researchers address contradictory data in cytotoxicity studies across cell lines?
Methodological Answer: Contradictions often arise from cell-specific metabolic activation. Mitigation strategies:
- Metabolic profiling: Use LC-MS to track intracellular metabolite formation (e.g., sulfoxide derivatives in HepG2 cells) .
- ROS assays: Quantify oxidative stress (e.g., DCFH-DA probe) to differentiate apoptotic vs. necrotic pathways .
Q. What strategies improve regioselectivity during derivatization of the triazine ring?
Methodological Answer:
- Protecting groups: Temporarily block NH₂ with Boc to direct electrophilic attacks to C5 .
- Microwave-assisted synthesis: Enhances regioselectivity (>90% C3 substitution) by reducing side reactions .
Q. Key Considerations for Experimental Design
- Control experiments: Include unsubstituted triazine analogs to isolate substituent effects.
- Data validation: Cross-reference spectral data with databases (e.g., CCDC-1441403 for crystallographic standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
